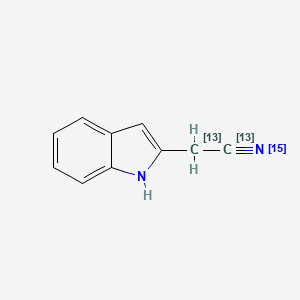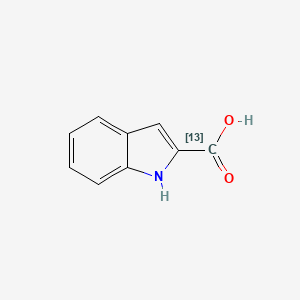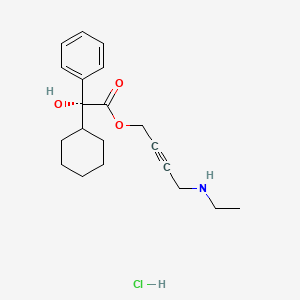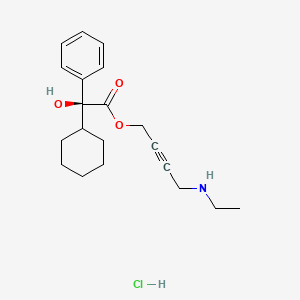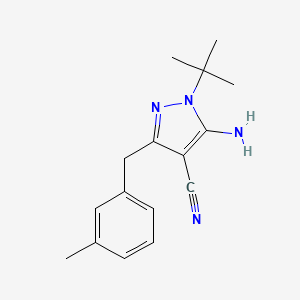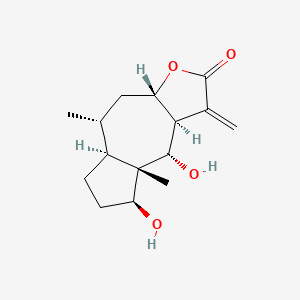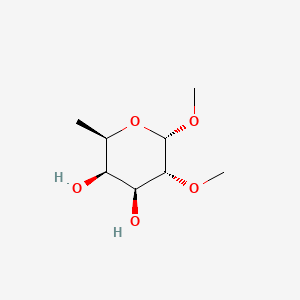
METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a pivotal compound in the biomedical realm, renowned for its vast potential in combating various ailments, including cancer, diabetes, and infectious diseases. This compound is a monosaccharide derivative with the molecular formula C8H16O5 and a molecular weight of 192.21.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside typically involves the methylation of 6-deoxy-α-D-galactopyranoside. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby exerting its therapeutic effects. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Similar in structure but contains an acetamido group.
Methyl-β-D-thiogalactoside: Contains a sulfur atom in place of an oxygen atom.
α-Methyl-D-mannopyranoside: Similar monosaccharide derivative but with a different stereochemistry
Uniqueness
Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is unique due to its specific methylation pattern and the absence of a hydroxyl group at the 6-position. This structural uniqueness contributes to its distinct biochemical properties and therapeutic potential.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXMSHWUAJJI-HNEXDWKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346720 |
Source


|
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59981-27-0 |
Source


|
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563886.png)
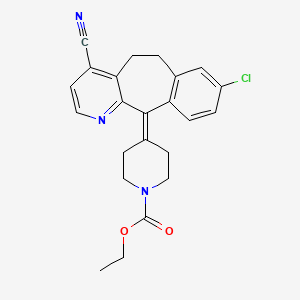
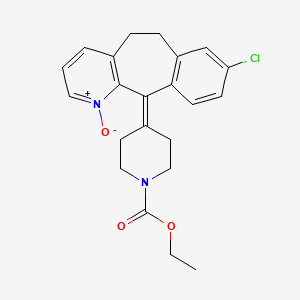

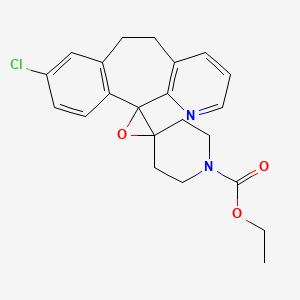
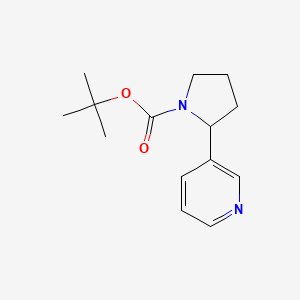
![2-Amino-9H-pyrido[2,3-b]indole-15N3](/img/structure/B563895.png)

